molecular formula C9H16O B14644100 6-Butyl-3,4-dihydro-2H-pyran CAS No. 52054-82-7

6-Butyl-3,4-dihydro-2H-pyran

Cat. No.: B14644100
CAS No.: 52054-82-7
M. Wt: 140.22 g/mol
InChI Key: JYYFQSTVSLWYGT-UHFFFAOYSA-N
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Description

6-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and a butyl substituent at the 6th position. This compound is part of the dihydropyran family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences catalyzed by Grubbs’ catalysts. These reactions typically require hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .

Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature. This approach offers a practical and mild synthesis route for substituted pyrans .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C). This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the butyl group or the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives .

Mechanism of Action

The mechanism of action of 6-Butyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A parent compound without the butyl substituent.

    3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.

    Tetrahydropyran: A fully saturated analog of 3,4-dihydro-2H-pyran.

Uniqueness

6-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This substituent can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules .

Properties

CAS No.

52054-82-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6-butyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h7H,2-6,8H2,1H3

InChI Key

JYYFQSTVSLWYGT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCCO1

Origin of Product

United States

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